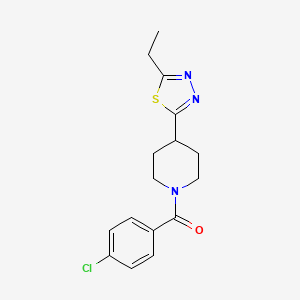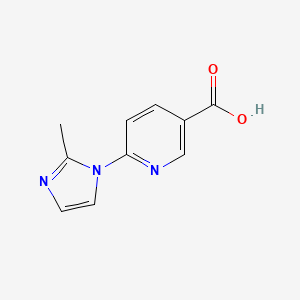
N-benzoyl-N'-(2-cyanophényl)thiourée
Vue d'ensemble
Description
N-benzoyl-N’-(2-cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzoyl group and a cyanophenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Applications De Recherche Scientifique
N-benzoyl-N’-(2-cyanophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the extraction, separation, and determination of heavy metals such as iron and zinc ions.
Biology: Exhibits antibacterial and antifungal properties, making it useful in the development of antimicrobial agents.
Medicine: Investigated for its potential pharmacological activities, including enzyme inhibition and antioxidant properties.
Mécanisme D'action
Target of Action
N-benzoyl-N’-(2-cyanophenyl)thiourea is known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . It has been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions . These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals in analytical applications .
Mode of Action
The crystal structure of the compound was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed .
Biochemical Pathways
It is known that the compound can affect the redox potential of different functional groups such as nitro and cyano .
Result of Action
It is known that the compound exhibits antibacterial and antifungal properties . It has also been used in environmental control as ion-selective electrodes .
Action Environment
The action, efficacy, and stability of N-benzoyl-N’-(2-cyanophenyl)thiourea can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzoyl-N’-(2-cyanophenyl)thiourea can be synthesized through the reaction of aroyl isocyanate with 4-aminobenzonitrile. The reaction typically involves the following steps:
Preparation of Aroyl Isocyanate: Aroyl isocyanate is prepared by reacting an aromatic acid chloride with potassium cyanate.
Reaction with 4-Aminobenzonitrile: The prepared aroyl isocyanate is then reacted with 4-aminobenzonitrile in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation and Purification: The resulting product is isolated by filtration and purified through recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(2-cyanophenyl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzoyl-N’-(2-cyanophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
N-benzoyl-N’-(2-cyanophenyl)thiourea can be compared with other thiourea derivatives, such as:
N-benzoyl-N’-(4-cyanophenyl)thiourea: Similar structure but with the cyano group at the para position, which may affect its reactivity and biological activity.
N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea: Contains a nitro group, which can influence its electronic properties and interactions with biological targets.
N-phenyl-N’-(2-cyanophenyl)thiourea: Lacks the benzoyl group, which may result in different chemical and biological properties.
The uniqueness of N-benzoyl-N’-(2-cyanophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other thiourea derivatives .
Propriétés
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONWYDEBPOTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]acetate](/img/structure/B2446815.png)


![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2446820.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2446822.png)





![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)
![N-benzyl-N-(cyanomethyl)-6-oxo-1,6-dihydro-[2,4'-bipyridine]-5-carboxamide](/img/structure/B2446832.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-nitrobenzamide](/img/structure/B2446835.png)
